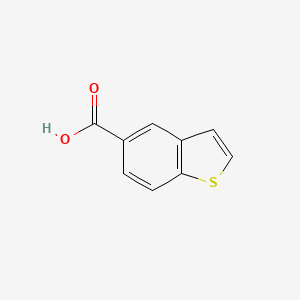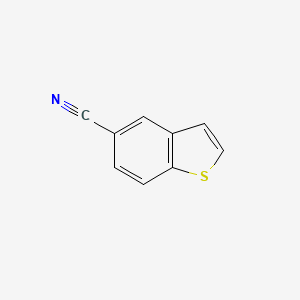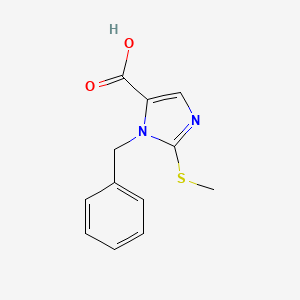
2-(1,3-苯并噻唑-2-基)噻吩-2-胺
描述
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine is a chemical compound with the molecular formula C11H8N2S2 and a molecular weight of 232.32 g/mol It is characterized by the presence of both benzothiazole and thiophene rings, which are fused together through an amine linkage
科学研究应用
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
作用机制
Target of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-tubercular activities . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
Similar benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of bacterial growth
Biochemical Pathways
Similar benzothiazole derivatives have been reported to inhibit the growth of bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-tubercular activities, suggesting that this compound may also have similar effects .
生化分析
Biochemical Properties
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with RNA helicase, an enzyme crucial for unwinding DNA and RNA, thereby affecting numerous DNA and RNA metabolic processes . This interaction suggests potential antiviral properties, as RNA helicase is a key target for therapeutics against viruses such as HIV, HCV, and influenza . The compound’s interaction with these biomolecules highlights its potential as a biochemical tool and therapeutic agent.
Cellular Effects
The effects of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of benzothiazole, including 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine, have demonstrated anticancer activity by inhibiting specific signaling pathways in cancer cells . This inhibition can lead to reduced cell proliferation and induced apoptosis, showcasing the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with the active sites of enzymes, thereby modulating their activity. For example, its interaction with RNA helicase can inhibit the enzyme’s function, disrupting viral replication processes . This molecular mechanism underscores the compound’s potential as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications . Studies have indicated threshold effects, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage management in experimental and clinical settings.
Metabolic Pathways
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting cellular processes. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine the compound’s bioavailability and efficacy, influencing its potential as a therapeutic agent.
Subcellular Localization
The subcellular localization of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with biomolecules and subsequent biochemical effects, highlighting the importance of understanding its subcellular distribution.
准备方法
The synthesis of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde under specific conditions. One common method is the visible-light-promoted synthesis, where 2-aminothiophenol reacts with an aldehyde in the presence of a photocatalyst . The reaction is carried out in ethanol at room temperature, and the product is obtained after purification through column chromatography.
化学反应分析
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often target the benzothiazole ring, reducing it to the corresponding dihydrobenzothiazole derivative.
Substitution: The amine group in 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
相似化合物的比较
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine can be compared with other similar compounds, such as:
2-(2-Aminothiophenyl)benzothiazole: This compound has a similar structure but with the amine group positioned differently. It exhibits different reactivity and biological activity profiles.
3-(2-Benzothiazolyl)thiophene: Lacking the amine group, this compound has different chemical properties and applications.
2-(2-Benzothiazolyl)thiophene: Another structural isomer with distinct chemical and biological properties.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-10-7(5-6-14-10)11-13-8-3-1-2-4-9(8)15-11/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQFOWKPQKIMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370718 | |
| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-47-0 | |
| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



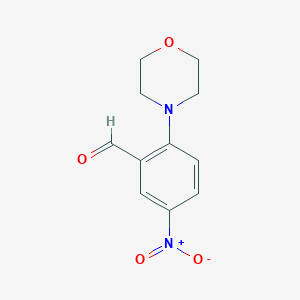
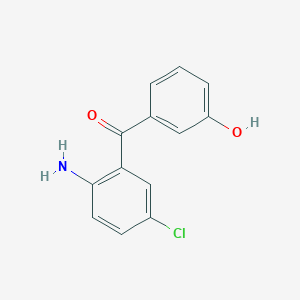
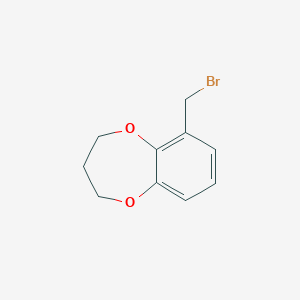
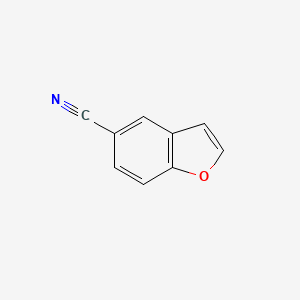


![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

